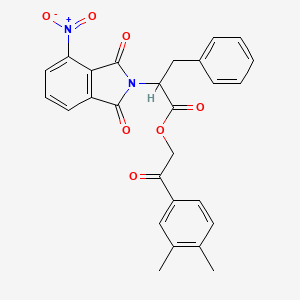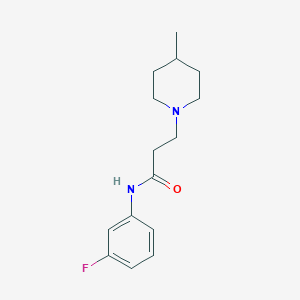![molecular formula C18H26N4O4 B3942716 N~2~,N~2~'-[1,3-phenylenebis(methylene)]bis(N~2~-propylethanediamide)](/img/structure/B3942716.png)
N~2~,N~2~'-[1,3-phenylenebis(methylene)]bis(N~2~-propylethanediamide)
Übersicht
Beschreibung
N~2~,N~2~'-[1,3-phenylenebis(methylene)]bis(N~2~-propylethanediamide), commonly known as PPM-18, is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. PPM-18 is a bifunctional chelator that can selectively bind to metal ions, making it a useful tool for studying metal-dependent biological processes. In
Wirkmechanismus
PPM-18 binds to metal ions through its two amide groups, forming a stable complex. The binding affinity of PPM-18 for different metal ions can be modulated by adjusting the pH and the concentration of the metal ions. The stability of the PPM-18-metal complex can be further enhanced through the use of covalent cross-linking agents, such as glutaraldehyde.
Biochemical and Physiological Effects:
PPM-18 has been shown to have minimal toxicity in vitro and in vivo, making it a safe and effective tool for scientific research. PPM-18 has been used to study the effects of metal ions on various biological processes, including DNA replication, protein folding, and enzyme catalysis. PPM-18 has also been used in the development of new imaging techniques for the detection of metal ions in biological systems.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of PPM-18 is its high selectivity for metal ions, allowing researchers to selectively study metal-dependent biological processes. Additionally, PPM-18 has minimal toxicity, making it a safe and effective tool for scientific research. However, PPM-18 has a relatively low yield in the synthesis process, which can make it expensive to produce in large quantities. Additionally, the stability of the PPM-18-metal complex can be affected by changes in pH and concentration, requiring careful experimental design.
Zukünftige Richtungen
There are several potential future directions for the use of PPM-18 in scientific research. One area of interest is the development of new imaging techniques for the detection of metal ions in vivo. Additionally, PPM-18 could be used to study the role of metal ions in disease processes, such as cancer and neurodegenerative diseases. Finally, PPM-18 could be modified to enhance its binding affinity for specific metal ions, allowing for more selective and precise studies of metal-dependent biological processes.
Wissenschaftliche Forschungsanwendungen
PPM-18 has a wide range of applications in scientific research, particularly in the fields of biochemistry and biophysics. One of the primary uses of PPM-18 is as a metal chelator, allowing researchers to selectively study metal-dependent biological processes. PPM-18 has been used to study the role of metal ions in DNA replication, protein folding, and enzyme catalysis. Additionally, PPM-18 has been used in the development of new imaging techniques, such as magnetic resonance imaging (MRI) and positron emission tomography (PET), for the detection of metal ions in biological systems.
Eigenschaften
IUPAC Name |
N'-[[3-[[[2-oxo-2-(propylamino)acetyl]amino]methyl]phenyl]methyl]-N-propyloxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N4O4/c1-3-8-19-15(23)17(25)21-11-13-6-5-7-14(10-13)12-22-18(26)16(24)20-9-4-2/h5-7,10H,3-4,8-9,11-12H2,1-2H3,(H,19,23)(H,20,24)(H,21,25)(H,22,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCWTZRUQMPOZNT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)C(=O)NCC1=CC(=CC=C1)CNC(=O)C(=O)NCCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2-chloro-4,5-difluoro-N-(2-{[4-nitro-2-(trifluoromethyl)phenyl]amino}ethyl)benzamide](/img/structure/B3942667.png)


![4-(4-hydroxyphenyl)-2-methyl-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B3942684.png)
![2-(2-chlorophenyl)-6-(4-fluorobenzylidene)-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B3942693.png)

![2-amino-4-[4-(benzyloxy)-3-methoxyphenyl]-4H-benzo[h]chromene-3-carbonitrile](/img/structure/B3942702.png)
![3,4-bis{[(benzylthio)acetyl]amino}benzoic acid](/img/structure/B3942706.png)
![2-{1-[(1-butyl-1H-benzimidazol-2-yl)amino]ethyl}-4-chlorophenol](/img/structure/B3942707.png)


![4-chloro-6-{[(4-methyl-3-nitrophenyl)amino]carbonyl}-3-cyclohexene-1-carboxylic acid](/img/structure/B3942720.png)